(2-Propan-2-ylcyclohexyl) 2-ethylbutanoate

Catalog No.
S15991138
CAS No.
5436-60-2
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
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(2-Propan-2-ylcyclohexyl) 2-ethylbutanoate

CAS Number

5436-60-2

Product Name

(2-Propan-2-ylcyclohexyl) 2-ethylbutanoate

IUPAC Name

(2-propan-2-ylcyclohexyl) 2-ethylbutanoate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-5-12(6-2)15(16)17-14-10-8-7-9-13(14)11(3)4/h11-14H,5-10H2,1-4H3

InChI Key

BCXOJVNKKKQSOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OC1CCCCC1C(C)C

(2-Propan-2-ylcyclohexyl) 2-ethylbutanoate is a chemical compound with the molecular formula C15H28O2C_{15}H_{28}O_{2} and a CAS number of 93757-41-6. This compound belongs to the class of organic compounds known as esters, specifically fatty acid esters, which are derived from the reaction of a carboxylic acid with an alcohol. The structure features a cyclohexyl group attached to a propan-2-yl group, along with an ethylbutanoate moiety, giving it unique properties and applications in various fields, including flavoring and fragrance industries .

As an ester, (2-Propan-2-ylcyclohexyl) 2-ethylbutanoate can undergo several typical reactions associated with esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield its corresponding alcohol and carboxylic acid.
     2 Propan 2 ylcyclohexyl 2 ethylbutanoate+H2OAlcohol+Carboxylic Acid\text{ 2 Propan 2 ylcyclohexyl 2 ethylbutanoate}+H_2O\rightarrow \text{Alcohol}+\text{Carboxylic Acid}
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, leading to different esters.
  • Reduction: The ester can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight the versatility of (2-Propan-2-ylcyclohexyl) 2-ethylbutanoate in synthetic organic chemistry.

The synthesis of (2-Propan-2-ylcyclohexyl) 2-ethylbutanoate typically involves esterification reactions where 2-ethylbutanoic acid reacts with isopropanol (or a similar alcohol) in the presence of an acid catalyst. The general reaction can be represented as follows:

Acid+AlcoholEster+H2O\text{Acid}+\text{Alcohol}\rightarrow \text{Ester}+H_2O

This reaction may require reflux conditions to ensure complete conversion and can be optimized through various techniques such as using azeotropic distillation to remove water formed during the reaction.

(2-Propan-2-ylcyclohexyl) 2-ethylbutanoate finds applications primarily in:

  • Flavoring Agents: Used in food products for its pleasant aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its appealing scent profile.
  • Chemical Intermediates: Serves as a building block in organic synthesis for producing other chemical compounds.

Several compounds share structural similarities with (2-Propan-2-ylcyclohexyl) 2-ethylbutanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Isopropyl 2-ethylbutyrateC9H18O2C_9H_{18}O_2Similar structure but lacks cyclohexane moiety
Ethyl butyrateC6H12O2C_6H_{12}O_2Shorter carbon chain, commonly used as a flavoring agent
Ethyl 3-hydroxybutanoateC7H14O3C_7H_{14}O_3Contains a hydroxyl group, affecting solubility and reactivity

The uniqueness of (2-Propan-2-ylcyclohexyl) 2-ethylbutanoate lies in its specific structural configuration that combines cyclic and branched components, which may impart distinct sensory properties compared to its linear counterparts.

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

240.208930132 g/mol

Monoisotopic Mass

240.208930132 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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